molecular formula C12H16N2O5 B153054 tert-Butyl (5-methoxy-2-nitrophenyl)carbamate CAS No. 185428-55-1

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

Cat. No.: B153054
CAS No.: 185428-55-1
M. Wt: 268.27 g/mol
InChI Key: IGYXAKCOMRSREX-UHFFFAOYSA-N
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Description

Tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl (5-methoxy-2-nitrophenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. A notable example is its use in the synthesis of omisertinib (AZD9291), a medication used for treating certain types of lung cancer. Zhao et al. (2017) developed a rapid synthetic method for a related compound, demonstrating its significance in medicinal chemistry (Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017).

Nitration and Acylation Reactions

Research by Fischer and Woderer (1976) explored the nitration of p-tert-butyltoluene in acetic anhydride, leading to various nitro compounds. This study illustrates the broader chemical context of tert-butyl carbamates in facilitating significant organic reactions (Alfred Fischer & Rolf Woderer, 1976).

Applications in Organic Synthesis

Tert-Butyl carbamates, including this compound, are often employed as intermediates in organic synthesis. Kondo et al. (1997) demonstrated their use in the synthesis of indoles with oxygen-bearing substituents, highlighting their versatility in the preparation of complex organic molecules (Y. Kondo, S. Kojima, & T. Sakamoto, 1997).

Directed Lithiation and Substitution Reactions

Smith et al. (2013) investigated the directed lithiation of tert-butyl carbamates. Their study emphasizes the use of these compounds in lithiation and subsequent substitution reactions, crucial for the development of various chemically modified molecules (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).

Role in the Synthesis of Water-Soluble Stable Radicals

Marx and Rassat (2002) explored the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble stable free radical. This research indicates the potential of tert-butyl carbamates in creating stable, water-soluble compounds for various applications (L. Marx & A. Rassat, 2002).

Crystal Structure Analysis

The study of tert-butyl carbamate derivatives also extends to crystallography. Baillargeon et al. (2017) analyzed the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates. Their work contributes to the understanding of molecular interactions and bonding in solid-state chemistry (P. Baillargeon, T. Rahem, Édouard Caron-Duval, J. Tremblay, Cloé Fortin, Étienne Blais, Victor Fan, D. Fortin, & Y. Dory, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it include H302, which indicates that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-7-8(18-4)5-6-10(9)14(16)17/h5-7H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYXAKCOMRSREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436712
Record name tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185428-55-1
Record name tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-(5-methoxy-2-nitrophenyl)-N-t-butoxycarbonylcarbamic acid t-butyl ester (10.6 g) in toluene (5 ml) and methanol (30 ml) was added 24% sodium methoxide in methanol (3.1 ml) and the mixture was stirred at 25° C. for 3 hours. At the end of this time the reaction mixture was cooled to 0° C. and the precipitated crystals were filtered to give the title compound (5.8 g, yield 75%).
Name
N-(5-methoxy-2-nitrophenyl)-N-t-butoxycarbonylcarbamic acid t-butyl ester
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

5-Methoxy-2-nitrobenzoic acid (10.30 g) was suspended in toluene (200 ml), triethylamine (9 ml) and diphenylphosphoryl azide (14 ml) were added dropwise at room temperature, and the mixture was stirred at 95° C. for 1.5 hr. Triethylamine (29 ml) and 2-methylpropan-2-ol (15 ml) were added, and the mixture was further stirred at 95° C. for 3 hr. The reaction mixture was concentrated under reduced pressure, and diluted with ethyl acetate. 0.5M Hydrochloric acid (200 ml) was added, and the mixture was filtered through celite. The organic layer of the filtrate was collected, washed with saturated aqueous sodium hydrogen carbonate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, and a fraction eluted with ethyl acetate-hexane (5:95-1:1) was concentrated under reduced pressure to give the object product (13.28 g).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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